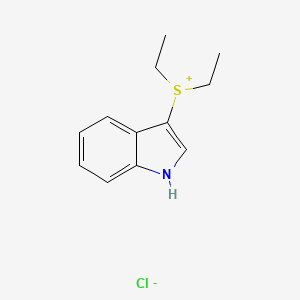

Diethyl(1H-indol-3-yl)sulfanium chloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

59321-25-4 |

|---|---|

Molecular Formula |

C12H16ClNS |

Molecular Weight |

241.78 g/mol |

IUPAC Name |

diethyl(1H-indol-3-yl)sulfanium;chloride |

InChI |

InChI=1S/C12H16NS.ClH/c1-3-14(4-2)12-9-13-11-8-6-5-7-10(11)12;/h5-9,13H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

RIOOPVNKUFPVKZ-UHFFFAOYSA-M |

Canonical SMILES |

CC[S+](CC)C1=CNC2=CC=CC=C21.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Diethyl 1h Indol 3 Yl Sulfanium Chloride

Strategies for the Construction of the Diethyl(1H-indol-3-yl)sulfanium Cation

The formation of the diethyl(1H-indol-3-yl)sulfanium cation centers on the creation of a carbon-sulfur bond at the C-3 position of the indole (B1671886) ring, followed by or concurrent with the formation of a positively charged, trivalent sulfur center. Two primary retrosynthetic strategies can be envisioned: direct functionalization of the indole C-3 position or the reaction of an indole nucleophile with a pre-formed sulfonium (B1226848) salt.

The indole nucleus is well-known to undergo electrophilic substitution, predominantly at the electron-rich C-3 position acs.orgchim.it. This inherent reactivity can be exploited to form the desired sulfonium salt. This approach involves the reaction of indole with a diethyl sulfide (B99878) derivative that has been activated to generate an electrophilic sulfur species.

A plausible pathway involves the in-situ generation of a reactive "diethylsulfonium" equivalent that can be attacked by the indole. This can be conceptually adapted from methods used for C-3 sulfenylation of indoles, which employ electrophilic sulfur reagents acs.orgrsc.orgthieme-connect.com. For the formation of a sulfonium salt, a different type of electrophilic sulfur precursor is required. One potential method involves the reaction of diethyl sulfide with an activating agent that can facilitate the electrophilic attack on the indole ring.

An alternative strategy involves the use of a pre-formed sulfonium salt that can act as an electrophile, reacting with the indole nucleophile. This approach is common in the synthesis of various sulfonium salts umn.edunih.gov. In this scenario, a sulfonium salt bearing a good leaving group would be necessary. The indole, acting as a nucleophile, would then displace this leaving group to form the target diethyl(1H-indol-3-yl)sulfanium cation.

This method offers the advantage of pre-forming and characterizing the sulfonium reagent before its reaction with the indole, potentially allowing for greater control over the reaction.

Precursor Compounds and Reaction Pathways Leading to Diethyl(1H-indol-3-yl)sulfanium Chloride

For the direct C-3 functionalization approach, the key precursors would be:

Indole: The foundational heterocyclic starting material.

Diethyl sulfide: The source of the diethylsulfanium moiety.

Activating agent: A reagent to generate the electrophilic sulfur species. Examples from related sulfenylation chemistry suggest reagents like N-chlorosuccinimide (NCS) or other halogenating agents could be explored to form a transient halosulfonium species.

A potential reaction pathway is depicted below:

Scheme 1: Proposed Direct C-3 Functionalization Pathway

The chloride counter-ion would be introduced either from the activating agent (e.g., if a chlorine-based agent is used) or through a subsequent anion exchange step.

For the route involving a pre-formed sulfonium salt, the precursors would include:

Indole: As the nucleophile.

A reactive diethylsulfonium salt: For instance, a salt with a readily displaceable group, such as diethyl(phenyl)sulfonium or a similar species where the phenyl group can act as a leaving group under certain conditions.

The reaction would proceed via nucleophilic attack of the indole at the sulfur atom of the pre-formed sulfonium salt.

Optimization of Reaction Parameters for Yield, Purity, and Scalability

The successful synthesis of this compound would necessitate careful optimization of several reaction parameters to maximize yield and purity while ensuring the process is scalable. Drawing parallels from studies on the C-3 sulfenylation of indoles, the following factors would be critical researchgate.net:

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Aprotic solvents of varying polarities, such as dichloromethane, acetonitrile, or tetrahydrofuran, would likely be initial candidates.

Temperature: The reaction temperature would need to be controlled to manage the reactivity of the intermediates and prevent side reactions. Initial trials might be conducted at low temperatures (e.g., 0 °C) and gradually warmed to room temperature or heated if necessary.

Stoichiometry of Reagents: The molar ratio of indole, diethyl sulfide, and the activating agent would be a key parameter to optimize. An excess of one reagent might be required to drive the reaction to completion.

Nature of the Activating Agent: Different activating agents can lead to varying yields and purities. A screening of various agents would be necessary to identify the most effective one.

Reaction Time: Monitoring the reaction progress over time would be crucial to determine the optimal duration for achieving maximum conversion without significant product degradation.

Table 1: Hypothetical Optimization of the Direct C-3 Functionalization Reaction

| Entry | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NCS | CH2Cl2 | 0 to rt | 4 | 45 |

| 2 | SO2Cl2 | CH2Cl2 | -78 to 0 | 2 | 30 |

| 3 | NCS | CH3CN | 0 to rt | 4 | 55 |

| 4 | NCS | THF | 0 to rt | 6 | 40 |

This table is illustrative and based on general principles of reaction optimization.

Exploration of Green Chemistry Principles in Synthetic Protocols

In line with modern synthetic chemistry, the application of green chemistry principles to the synthesis of this compound would be a valuable consideration. Some potential avenues include:

Atom Economy: Designing a synthetic route that maximizes the incorporation of all materials used in the process into the final product. The direct C-3 functionalization approach is inherently more atom-economical than routes requiring pre-functionalization and leaving groups.

Use of Safer Solvents: Exploring the use of greener solvents or even solvent-free conditions. Recent advancements in mechanochemistry, such as ball milling, have been successfully applied to the C-H sulfenylation of indoles, often eliminating the need for bulk solvents acs.orgrsc.org.

Catalysis: Investigating the use of catalytic amounts of activating agents or promoters rather than stoichiometric quantities would reduce waste. Iodine catalysis, for example, has been employed in C-H sulfenylation reactions acs.org.

Aqueous Media: The possibility of conducting the reaction in water could be explored. "On-water" catalysis has been shown to accelerate certain reactions, including the sulfenylation of indole derivatives rsc.orgnih.gov.

Table 2: Comparison of Potential Synthetic Routes based on Green Chemistry Metrics

| Synthetic Strategy | Potential Atom Economy | Solvent/Catalyst | Environmental Impact |

|---|---|---|---|

| Direct Functionalization (Stoichiometric) | Moderate | Organic Solvents | Higher |

| Direct Functionalization (Catalytic) | High | Greener Solvents/Catalyst | Lower |

| Mechanochemical Synthesis | High | Solvent-free | Lowest |

This table provides a qualitative assessment based on established green chemistry principles.

Chemical Reactivity and Mechanistic Studies of Diethyl 1h Indol 3 Yl Sulfanium Chloride

Electrophilic Properties and Reactions of the Sulfonium (B1226848) Moiety

The diethylsulfonium group at the C3 position of the indole (B1671886) ring is anticipated to be the primary electrophilic center of the molecule. Sulfonium salts are well-established as potent alkylating agents, capable of transferring an ethyl group to a variety of nucleophiles. This reactivity stems from the positively charged sulfur atom, which acts as a good leaving group (diethyl sulfide).

Hypothetical Electrophilic Reactions:

| Nucleophile | Expected Product | Reaction Type |

| Hydroxide (OH⁻) | 3-(Ethylthio)-1H-indole + Ethanol | Nucleophilic Substitution/Elimination |

| Cyanide (CN⁻) | 3-Ethyl-1H-indole + Diethyl sulfide (B99878) | Nucleophilic Substitution |

| Amines (RNH₂) | N-Ethyl-amine + 3-(Ethylthio)-1H-indole | Nucleophilic Substitution |

| Thiolates (RS⁻) | Ethyl sulfide + 3-(Ethylthio)-1H-indole | Nucleophilic Substitution |

It is important to note that the specific reaction conditions would heavily influence the outcome, and the presence of the indole nucleus could lead to competing reactions.

Nucleophilic Reactivity of the Indole Scaffold within the Compound

The indole ring is inherently nucleophilic, with the C3 position being the most common site for electrophilic attack. However, in Diethyl(1H-indol-3-yl)sulfanium chloride, the C3 position is blocked by the sulfonium group. This would likely direct electrophilic attack to other positions on the indole ring, such as the N1 or C2 positions. The strong electron-withdrawing effect of the sulfonium group would, however, be expected to significantly deactivate the indole ring towards electrophilic substitution.

Conversely, the N-H proton of the indole ring retains its acidity and can be removed by a strong base, rendering the nitrogen atom nucleophilic. This could lead to N-alkylation or other reactions at the N1 position.

Pathways Involving C-S Bond Cleavage and Rearrangements

Cleavage of the C3-S bond is a probable reaction pathway for this compound, particularly under nucleophilic or reductive conditions. Nucleophilic attack at the sulfur atom or the adjacent ethyl groups can lead to the displacement of the indolyl moiety or an ethyl group, respectively.

Rearrangement reactions, such as a Sommelet-Hauser rearrangement, are known for sulfonium salts. However, the viability of such a rearrangement in this specific molecule would depend on the accessibility of protons on the ethyl groups and the stability of the resulting intermediates, which is not documented.

Investigation of Reaction Kinetics and Thermodynamic Profiles

Without experimental data, any discussion of reaction kinetics and thermodynamic profiles is purely theoretical. The rates of nucleophilic substitution at the sulfonium center would be influenced by steric hindrance around the sulfur atom and the electronic nature of the indole ring. The thermodynamic stability of this compound itself is unknown. Factors such as steric strain between the diethylsulfonium group and the indole ring could affect its stability.

Stereochemical Aspects of Transformations Involving this compound

Should the sulfur atom become a stereocenter, for instance through oxidation to a sulfoxide, reactions involving this chiral center could exhibit stereoselectivity. Furthermore, if the compound were to react with a chiral nucleophile, the formation of diastereomeric products would be possible. However, without any reported reactions, the stereochemical aspects remain an unexplored area for this specific compound.

Structural Elucidation and Advanced Spectroscopic Characterization of Diethyl 1h Indol 3 Yl Sulfanium Chloride

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise molecular structure of Diethyl(1H-indol-3-yl)sulfanium chloride. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.

In a hypothetical ¹H NMR spectrum, the protons of the ethyl groups would likely appear as a characteristic quartet and triplet pattern due to spin-spin coupling. The protons on the indole (B1671886) ring would present as a series of multiplets in the aromatic region of the spectrum. The chemical shift of the N-H proton of the indole could vary depending on the solvent and concentration.

A ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbons of the ethyl groups would be expected in the aliphatic region, while the eight carbons of the indole ring would appear at higher chemical shifts. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between adjacent protons and between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further delineate the complete carbon framework by showing correlations between protons and carbons over two or three bonds.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| δ 1.2-1.4 | Triplet | 6H | -S-CH₂-CH₃ |

| δ 3.3-3.5 | Quartet | 4H | -S-CH₂ -CH₃ |

| δ 7.0-7.8 | Multiplets | 5H | Indole C4-C7, C2 |

| δ 10.5-11.5 | Broad Singlet | 1H | Indole N-H |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| δ 12-15 | -S-CH₂-CH₃ |

| δ 30-35 | -S-CH₂ -CH₃ |

| δ 100-140 | Indole Carbons |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula.

The mass spectrum would show a peak corresponding to the cationic portion of the molecule, [Diethyl(1H-indol-3-yl)sulfanium]⁺. The fragmentation pattern observed in the MS/MS spectrum would offer valuable structural information. Characteristic fragmentation pathways would likely involve the loss of ethyl groups and fragmentation of the indole ring, providing further confirmation of the proposed structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which is useful for identifying functional groups.

The IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration for the indole ring, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the indole ring would be found in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the sulfur-carbon bonds and the symmetric vibrations of the aromatic ring, which may be weak or absent in the IR spectrum.

Table 3: Expected Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-3500 | N-H Stretch (Indole) |

| 3000-3100 | Aromatic C-H Stretch |

| 2850-2970 | Aliphatic C-H Stretch |

| 1400-1600 | Aromatic C=C Stretch |

| 650-750 | C-S Stretch |

X-ray Crystallography for Definitive Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal the packing of the ions in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the indole N-H group and the chloride anion.

Advanced Spectroscopic Probes for Electronic Structure and Conformational Analysis

To gain deeper insights into the electronic structure and conformational dynamics of this compound, advanced spectroscopic techniques could be employed. Ultraviolet-Visible (UV-Vis) spectroscopy would reveal the electronic transitions within the indole chromophore. Computational modeling, in conjunction with experimental data, could help to understand the conformational preferences of the diethylsulfanium group relative to the indole ring.

Theoretical and Computational Chemistry Approaches to Diethyl 1h Indol 3 Yl Sulfanium Chloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These calculations can predict molecular geometries, energies, and various other electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational cost. For Diethyl(1H-indol-3-yl)sulfanium chloride, DFT is employed to determine its ground state geometry and electronic properties. A typical DFT study involves selecting a functional and a basis set that are appropriate for the system. For instance, the B3LYP functional combined with a 6-31G(d,p) basis set is a common choice for organic molecules.

The calculations would begin with a geometry optimization to find the lowest energy arrangement of the atoms. From this optimized structure, a wealth of information can be extracted, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G(d,p))

| Property | Value |

|---|---|

| Total Energy | -1245.67 Hartree |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

Note: The data in this table is illustrative and represents typical values that might be obtained from such a calculation.

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer even higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are often used to validate the results obtained from DFT calculations.

For this compound, these higher-level calculations would be used to obtain a more accurate prediction of the molecule's energy and to verify the geometry predicted by DFT. Discrepancies between the results of DFT and ab initio methods can highlight the limitations of the chosen DFT functional and guide the selection of more appropriate computational approaches.

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

This compound is a salt, and its behavior in solution is critically influenced by its interactions with solvent molecules. Molecular dynamics (MD) simulations are a powerful tool for studying these dynamic processes. In an MD simulation, the atoms of the solute and solvent are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion.

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (DMSO) would reveal how the solvent molecules arrange themselves around the cation and the chloride anion. This solvation shell structure is crucial for understanding the salt's solubility and reactivity in that solvent. The simulations can also provide insights into the strength and nature of intermolecular interactions, such as hydrogen bonding between the indole (B1671886) N-H group and solvent molecules.

Prediction of Spectroscopic Data and Comparative Analysis with Experimental Results

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecule's structure. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be of particular interest.

NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. By calculating the expected ¹H and ¹³C NMR chemical shifts, researchers can compare these predictions with experimental spectra to aid in the assignment of peaks and confirm the connectivity of the molecule.

Similarly, the vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in an IR spectrum. By comparing the calculated and experimental IR spectra, it is possible to identify the characteristic vibrational modes of the molecule and confirm the presence of specific functional groups.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the Indole Ring of this compound

| Carbon Atom | Predicted (ppm) | Experimental (ppm) |

|---|---|---|

| C2 | 125.4 | 124.9 |

| C3 | 110.2 | 109.8 |

| C3a | 128.9 | 128.5 |

| C4 | 120.1 | 119.7 |

| C5 | 122.5 | 122.1 |

| C6 | 121.3 | 120.9 |

| C7 | 112.8 | 112.4 |

Note: This table presents hypothetical data to illustrate the comparison between predicted and experimental values.

Computational Elucidation of Reaction Mechanisms and Transition States

A key application of computational chemistry is in the study of reaction mechanisms. For a reactive species like this compound, understanding how it participates in chemical reactions is of great importance. Computational methods can be used to map out the potential energy surface of a reaction, identifying the reactants, products, and any intermediates and transition states that connect them.

By calculating the energies of the transition states, it is possible to determine the activation energy of a reaction, which provides insight into the reaction rate. The geometry of the transition state reveals the precise arrangement of atoms at the peak of the energy barrier, offering a detailed picture of how the bond-making and bond-breaking processes occur. For example, the reaction of this compound with a nucleophile could be modeled to understand the mechanism of nucleophilic attack at the sulfur atom or the indole ring.

Applications of Diethyl 1h Indol 3 Yl Sulfanium Chloride in Organic Synthesis and Catalysis

Diethyl(1H-indol-3-yl)sulfanium Chloride as a Versatile Building Block

The structure of this compound, featuring a positively charged sulfur atom attached to the electron-rich C3 position of the indole (B1671886) ring, renders it an excellent electrophile. This inherent reactivity allows it to serve as a versatile building block for the introduction of the indol-3-yl moiety into various molecular frameworks. The diethylsulfonium group acts as a good leaving group, facilitating nucleophilic substitution reactions at the C3 position of the indole.

The versatility of similar indolyl-substituted compounds as building blocks is well-documented. For instance, various indole derivatives are utilized in the construction of complex alkaloids and drug-like molecules. acs.org The activation of the indole C3 position through the formation of a sulfonium (B1226848) salt would significantly enhance its utility in synthetic transformations.

Table 1: Potential Nucleophilic Substitution Reactions with this compound

| Nucleophile | Product Type | Potential Application |

| Carbon Nucleophiles (e.g., Grignard reagents, organolithiums, enolates) | 3-Alkyl/Aryl/Vinyl-indoles | Construction of complex carbon skeletons |

| Nitrogen Nucleophiles (e.g., amines, amides, azides) | 3-Amino/Amido/Azido-indoles | Synthesis of biologically active nitrogen-containing heterocycles |

| Oxygen Nucleophiles (e.g., alcohols, phenols, carboxylates) | 3-Alkoxy/Aryloxy/Acyloxy-indoles | Formation of ether and ester linkages |

| Sulfur Nucleophiles (e.g., thiols, thiophenols) | 3-Thioether-indoles | Introduction of sulfur-containing functional groups |

Role in Carbon-Carbon Bond Forming Reactions

A key application of this compound is anticipated in carbon-carbon bond-forming reactions. The electrophilic nature of the C3 carbon in the sulfonium salt would make it susceptible to attack by a wide range of carbon nucleophiles. This approach offers a direct method for the C3-alkylation, arylation, and vinylation of indoles.

Reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, would likely proceed to afford 3-substituted indoles with the concomitant loss of diethyl sulfide (B99878). Similarly, stabilized carbanions like enolates could be employed to forge new C-C bonds at the indole C3 position, providing access to more complex indole derivatives. The reactivity of arenesulfonyl indoles with Grignard reagents to form 3-alkylated indoles provides a strong precedent for this type of transformation. rsc.org

Participation in Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is a fundamental process in the synthesis of pharmaceuticals and functional materials. This compound is poised to be a valuable reagent in this context. Its reaction with various heteroatom nucleophiles would lead to the direct introduction of functionalities at the C3 position of the indole ring.

For example, treatment with amines, alcohols, or thiols would result in the formation of 3-aminoindoles, 3-alkoxyindoles, and 3-thioindoles, respectively. These reactions would proceed via a nucleophilic substitution mechanism, with the diethylsulfonium moiety serving as an effective leaving group. The ability of sulfonium salts to participate in such coupling reactions is a well-established principle in organic synthesis. researchgate.netnih.gov

Catalytic Activity of this compound and its Derivatives

While the primary role of this compound is likely as a stoichiometric reagent, the potential for catalytic applications involving its derivatives should not be overlooked. The indole scaffold is a common feature in ligands for transition metal catalysis. It is conceivable that functionalized indole-sulfonium salts could be designed to act as organocatalysts or as precursors to catalytically active species.

For instance, the sulfonium salt could be involved in activating substrates through the formation of transient reactive intermediates. Although direct evidence for the catalytic activity of this specific compound is unavailable, the broader field of sulfonium salt chemistry includes examples of their use in catalytic processes. researchgate.netnih.gov

Generation of Reactive Intermediates for Complex Molecule Synthesis

A significant application of sulfonium salts in organic synthesis is their ability to generate highly reactive intermediates. In the case of this compound, it can be envisioned as a precursor to an indole-3-thionium ion. Such species are implicated in Pummerer-type reactions, which are powerful methods for the functionalization of sulfoxides. acs.orgrsc.orgrsc.org

The in situ generation of an electrophilic indole species from the sulfonium salt would enable a variety of subsequent transformations. For example, intramolecular reactions with tethered nucleophiles could lead to the formation of spirocyclic or fused-ring systems, which are common motifs in natural products. The Pummerer reaction of 2-(phenylsulfinyl)indoles has been shown to trigger cyclization to furnish 3,3-spirocyclic-2-(phenylthio)indolenine products. acs.org This suggests that an indol-3-yl sulfonium salt could undergo analogous transformations, providing a pathway to complex molecular architectures.

Furthermore, the reaction of the sulfonium salt with a base could potentially generate a sulfur ylide at the C3 position of the indole. Sulfur ylides are versatile reagents for the formation of epoxides and cyclopropanes from carbonyl compounds and alkenes, respectively. The generation of a sulfur ylide from an arenesulfonyl indole has been reported to lead to a acs.orgrsc.org-sigmatropic rearrangement, highlighting the potential for such reactive intermediates in complex synthesis. rsc.org

Exploration of Diethyl 1h Indol 3 Yl Sulfanium Chloride in Advanced Chemical Processes

Utilization in Continuous Flow Reaction Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scalability. mdpi.comresearchgate.net The application of such systems to indole (B1671886) chemistry has been a subject of considerable interest, enabling the synthesis of complex indole derivatives with high efficiency. nih.govnih.gov

Theoretically, Diethyl(1H-indol-3-yl)sulfanium chloride could be employed in a continuous flow setup as a reactive intermediate for the functionalization of the indole core. A flow system could be designed where indole is first activated to form the sulfonium (B1226848) salt in one reactor module, which is then immediately telescoped into a second module to react with a nucleophile. This approach would be advantageous as it would involve the in-situ generation and consumption of the potentially unstable sulfonium salt, minimizing degradation and improving reaction yields.

Potential Advantages of Continuous Flow for Reactions Involving Indolylsulfonium Salts:

| Parameter | Benefit in Continuous Flow |

| Reaction Time | Precise control over residence time allows for optimization and minimization of side reactions. |

| Temperature Control | Superior heat exchange in microreactors enables rapid heating or cooling, controlling exothermic reactions and improving selectivity. |

| Safety | Small reactor volumes minimize the risk associated with handling potentially hazardous reagents or intermediates. |

| Scalability | Scaling up production is achieved by running the system for longer periods or by numbering-up (running multiple systems in parallel). |

Implementation in Microfluidic Synthesis for Reaction Control and Efficiency

Microfluidic systems, which are a subset of continuous flow technology, operate on a sub-millimeter scale, offering unparalleled control over reaction parameters. The high surface-area-to-volume ratio in microreactors allows for extremely efficient mixing and heat transfer, often leading to significantly enhanced reaction rates and product purities. nih.gov

In the context of this compound, a microfluidic reactor could be instrumental in studying the kinetics of its formation and subsequent reactions. The precise control over reagent mixing and residence time would allow for the fine-tuning of reaction conditions to favor the desired product and suppress the formation of byproducts. For instance, the electrophilic activation of the indole C3 position via the sulfonium salt could be meticulously controlled to react with a wide range of nucleophiles.

Hypothetical Microfluidic Reaction Parameters:

| Parameter | Range | Purpose |

| Flow Rate | 1-100 µL/min | To control residence time and reaction duration. |

| Channel Dimensions | 50-500 µm | To ensure efficient mixing and heat transfer. |

| Temperature | -20 to 150 °C | To optimize reaction kinetics and selectivity. |

| Concentration | 0.01-1.0 M | To study the effect of stoichiometry on product formation. |

Solid-Phase Organic Synthesis (SPOS) Integration of this compound

Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of libraries of compounds for drug discovery and materials science. nih.gov In SPOS, a starting material is attached to a solid support (resin), and reagents are passed over it in solution. This simplifies purification, as excess reagents and byproducts are simply washed away. aalto.fi

An indole derivative could be immobilized on a solid support, for example, through the nitrogen atom. The resin-bound indole could then be treated with a diethyl sulfide (B99878) source and an activating agent to form the resin-bound Diethyl(1H-indol-3-yl)sulfanium salt. This immobilized, reactive intermediate could then be treated with a variety of nucleophiles in separate reaction vessels to generate a library of C3-functionalized indole derivatives. The final products would be cleaved from the resin for screening. This approach would allow for the rapid and efficient synthesis of a diverse range of indole-based compounds. acs.org

Photochemical and Electrochemical Transformations Involving the Compound

Photochemistry and electrochemistry offer unique, mild, and often highly selective methods for chemical transformations. nih.gov These techniques can generate highly reactive species under controlled conditions, enabling reactions that are difficult to achieve through traditional thermal methods. rsc.orgresearchgate.net

Photochemical Transformations: Photochemical reactions involving indole derivatives often proceed via excited states that can undergo electron transfer or radical reactions. nih.govrsc.org While no specific photochemical reactions of this compound have been reported, one could envision a process where the sulfonium salt acts as a photoactive precursor. Upon irradiation, it might undergo homolytic cleavage of the carbon-sulfur bond to generate an indol-3-yl radical and a diethyl sulfide radical cation. The indol-3-yl radical could then participate in various radical-mediated transformations, such as additions to alkenes or aromatic systems.

Electrochemical Transformations: Electrosynthesis provides a powerful tool for oxidation and reduction reactions without the need for chemical redox agents. acs.orgacs.org The electrochemical behavior of indoles has been studied, demonstrating that they can be oxidized to form radical cations, which can then undergo a variety of follow-up reactions. organic-chemistry.org It is conceivable that this compound could be generated electrochemically by the anodic oxidation of indole in the presence of diethyl sulfide. Alternatively, the sulfonium salt itself could be subject to electrochemical reduction, potentially leading to the formation of an indol-3-yl anion or radical for subsequent reactions.

Potential Electrochemical and Photochemical Research Findings:

| Transformation Type | Proposed Intermediate | Potential Product Class |

| Photochemical | Indol-3-yl radical | C3-alkylated or arylated indoles |

| Electrochemical (Oxidation) | Indole radical cation | Dimerized or nucleophile-adduct indoles |

| Electrochemical (Reduction) | Indol-3-yl anion/radical | C3-protonated or functionalized indoles |

Derivatives and Analogs of Diethyl 1h Indol 3 Yl Sulfanium Chloride: Structure Reactivity Correlations

Synthesis and Characterization of Analogs with Modified Sulfonium (B1226848) Alkyl Substituents

The synthesis of analogs of Diethyl(1H-indol-3-yl)sulfanium chloride with varied alkyl substituents on the sulfur atom provides a fundamental understanding of how steric bulk and electronic effects emanating from these groups influence the compound's stability and reactivity. The general synthetic approach involves the reaction of a suitable 3-thioalkoxyindole with an alkylating agent.

A series of dialkyl(1H-indol-3-yl)sulfanium salts can be prepared to systematically investigate these effects. For instance, analogs such as Dimethyl(1H-indol-3-yl)sulfanium chloride and Dipropyl(1H-indol-3-yl)sulfanium chloride can be synthesized and their properties compared to the diethyl derivative.

Synthesis of Dialkyl(1H-indol-3-yl)sulfanium Salts:

A general procedure for the synthesis of these analogs involves the reaction of 3-(alkylthio)-1H-indole with an appropriate alkyl halide. For example, the synthesis of Dimethyl(1H-indol-3-yl)sulfanium chloride would proceed by reacting 3-(methylthio)-1H-indole with methyl iodide, followed by counterion exchange to the chloride salt if necessary.

Characterization:

The characterization of these newly synthesized analogs is crucial for confirming their structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are instrumental in elucidating the structure of the sulfonium salts. The chemical shifts of the protons and carbons on the alkyl groups and the indole (B1671886) ring provide valuable information about the electronic environment of the molecule. For instance, the chemical shifts of the α-protons on the alkyl substituents are sensitive to the electron-withdrawing nature of the sulfonium group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds. The fragmentation pattern observed in the mass spectrum can also provide structural information.

33S NMR Spectroscopy: While less common, 33S NMR can offer direct insight into the electronic environment of the sulfur atom. rsc.orgresearchgate.net The chemical shift of the sulfur nucleus is sensitive to the nature of the substituents attached to it. rsc.orgresearchgate.net

Interactive Data Table: Spectroscopic Data of Dialkyl(1H-indol-3-yl)sulfanium Salts

| Alkyl Group | 1H NMR (δ, ppm, α-CH₂) | 13C NMR (δ, ppm, α-CH₂) | Mass Spectrum (m/z) [M]+ |

| Methyl | ~3.1 | ~25 | Expected [M]+ peak |

| Ethyl | ~3.4 | ~35 | Expected [M]+ peak |

| Propyl | ~3.3 | ~43 | Expected [M]+ peak |

| Isopropyl | ~3.8 | ~45 | Expected [M]+ peak |

| tert-Butyl | Not applicable | Not applicable | Expected [M]+ peak |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented here are approximate values for illustrative purposes.

The reactivity of these analogs is expected to be influenced by the steric hindrance around the sulfur atom. For example, the tert-butyl analog would be expected to be less reactive in nucleophilic substitution reactions compared to the methyl or ethyl analogs due to the increased steric bulk.

Investigation of Indole Ring Substitution Effects on Reactivity and Selectivity

Synthesis of Substituted Indolylsulfonium Salts:

The synthesis of these analogs typically starts from the appropriately substituted indole. For example, to synthesize a 5-nitro-substituted indolylsulfonium salt, the starting material would be 5-nitroindole. This would be subjected to a sulfenylation reaction at the 3-position, followed by alkylation to form the desired sulfonium salt.

Effect of Substituents on Reactivity:

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the electron density of the indole ring. This, in turn, can decrease the electrophilicity of the sulfonium sulfur, potentially leading to a decrease in reactivity towards nucleophiles. However, the increased electron density can also stabilize any cationic intermediates that may form during a reaction.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the indole ring. This enhances the electrophilicity of the sulfonium sulfur, making the compound more susceptible to nucleophilic attack. Consequently, indolylsulfonium salts bearing electron-withdrawing groups are generally more reactive.

Interactive Data Table: Reactivity of Substituted Diethyl(1H-indol-3-yl)sulfanium Chlorides

| Substituent on Indole Ring | Position | Electronic Effect | Expected Reactivity towards Nucleophiles |

| -OCH₃ | 5 | Electron-donating | Decreased |

| -CH₃ | 5 | Electron-donating | Slightly Decreased |

| -H | - | Neutral | Baseline |

| -Cl | 5 | Electron-withdrawing (inductive), Electron-donating (resonance) | Slightly Increased |

| -NO₂ | 5 | Strongly Electron-withdrawing | Significantly Increased |

The position of the substituent on the indole ring also has a significant impact on reactivity. For instance, a substituent at the 5-position will have a more pronounced electronic effect on the 3-position compared to a substituent at the 7-position due to the nature of electronic delocalization within the indole ring system.

Influence of Counterion Variations on the Chemical Behavior of the Sulfonium Cation

Synthesis of Sulfonium Salts with Different Counterions:

The counterion of a sulfonium salt can often be exchanged through metathesis reactions. For example, starting from Diethyl(1H-indol-3-yl)sulfanium iodide, the iodide can be replaced with other anions such as chloride, bromide, tetrafluoroborate (B81430) (BF₄⁻), or trifluoromethanesulfonate (B1224126) (OTf⁻) by reacting the salt with a silver salt of the desired anion (e.g., AgCl, AgBF₄) or through ion-exchange chromatography.

Effects of Counterions:

Solubility: The choice of counterion has a major impact on the solubility of the sulfonium salt in various solvents. nih.gov Salts with larger, more charge-diffuse anions like tetrafluoroborate or triflate are often more soluble in organic solvents compared to those with smaller, harder anions like chloride. mdpi.com

Stability: The stability of the sulfonium salt can be influenced by the nucleophilicity of the counterion. For instance, iodide is a relatively good nucleophile and can participate in reversible S-alkylation reactions, potentially leading to decomposition. wikipedia.org In contrast, non-nucleophilic counterions like tetrafluoroborate and triflate generally lead to more stable sulfonium salts.

Reactivity: The counterion can influence the reactivity of the sulfonium cation by affecting the degree of ion pairing in solution. In solvents of lower polarity, tight ion pairs may form, which can modulate the electrophilicity of the sulfonium center. Weakly coordinating anions, such as triflate, can lead to a more "naked" and therefore more reactive sulfonium cation.

Interactive Data Table: Properties of Diethyl(1H-indol-3-yl)sulfanium Salts with Various Counterions

| Counterion | Formula | Nucleophilicity | Expected Stability | Expected Solubility in Organic Solvents |

| Chloride | Cl⁻ | Moderate | Moderate | Moderate |

| Bromide | Br⁻ | Good | Lower | Moderate |

| Iodide | I⁻ | High | Low | Good |

| Tetrafluoroborate | BF₄⁻ | Very Low | High | Good |

| Trifluoromethanesulfonate | OTf⁻ | Very Low | High | Excellent |

Spectroscopic techniques like NMR can also be sensitive to the counterion. For example, the chemical shifts of the protons on the cation can be slightly altered by the nature of the anion, particularly in non-polar solvents where ion pairing is more significant. nih.gov

Comparative Studies of this compound with Related Indolyl Sulfonium Salts

To gain a broader perspective on the chemical behavior of this compound, it is instructive to compare its properties and reactivity with other related indolyl sulfonium salts. These comparisons can highlight the unique features of the diethyl derivative and provide a more comprehensive understanding of the structure-activity relationships within this class of compounds.

Comparison with Aryl-Substituted Indolyl Sulfonium Salts:

Replacing one or both of the ethyl groups with aryl substituents, such as phenyl groups, would create analogs like Ethyl(phenyl)(1H-indol-3-yl)sulfanium chloride or Diphenyl(1H-indol-3-yl)sulfanium chloride.

Synthesis: The synthesis of these aryl-containing analogs would typically involve the reaction of 3-(phenylthio)-1H-indole with an alkylating or arylating agent.

Comparison with Cyclic Indolyl Sulfonium Salts:

Another interesting comparison involves cyclic analogs where the sulfur atom is part of a ring system that includes the indole C2 and C3 positions. These thieno[2,3-b]indolium salts would have a more rigid structure compared to the acyclic this compound.

Synthesis: The synthesis of these cyclic analogs would involve a different synthetic strategy, likely starting from a 2-functionalized 3-thio-substituted indole and proceeding through an intramolecular cyclization.

Reactivity: The constrained geometry of the cyclic system would likely lead to different reactivity patterns. Ring strain and the orientation of the orbitals involved in the reaction would play a crucial role.

By systematically studying these and other related indolyl sulfonium salts, a detailed map of structure-reactivity correlations can be constructed. This knowledge is invaluable for the rational design of new reagents and catalysts based on the indolyl sulfonium scaffold for a wide range of applications in organic synthesis.

Environmental and Sustainability Considerations in the Chemical Research of Diethyl 1h Indol 3 Yl Sulfanium Chloride

Adherence to Green Chemistry Principles in Synthesis and Application

The twelve principles of green chemistry provide a foundational guide for chemists to minimize the environmental footprint of chemical processes. The application of these principles to the synthesis and use of Diethyl(1H-indol-3-yl)sulfanium chloride would involve a multi-faceted approach. Key considerations would include the selection of less hazardous starting materials and reagents, the use of safer solvents or solvent-free conditions, and the design of energy-efficient reaction pathways. For instance, traditional synthetic routes might be re-evaluated to replace toxic reagents with more benign alternatives, and reactions could be designed to proceed at ambient temperature and pressure to reduce energy consumption. In its application, the goal would be to maximize the compound's efficiency as a reagent, thereby minimizing the amount needed and reducing downstream waste.

Strategies for Waste Minimization and Byproduct Valorization

A primary tenet of green chemistry is the prevention of waste rather than its treatment after it has been created. In the context of this compound, this would entail optimizing reaction conditions to achieve high yields and selectivity, thus minimizing the formation of unwanted byproducts. Any byproducts that are unavoidably generated should be considered for valorization—the process of converting waste streams into higher-value products. For example, if the synthesis of this compound produces a significant amount of a particular side product, research could be directed towards finding applications for this compound in other chemical processes, thereby creating a circular economy approach within the synthesis.

Atom Economy and Reaction Efficiency Metrics for Relevant Transformations

Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the efficiency of a chemical reaction. It calculates the proportion of reactant atoms that are incorporated into the desired product. A high atom economy signifies a more efficient and less wasteful process. For any synthesis of this compound, the atom economy would be calculated to identify steps that are particularly wasteful.

| Metric | Description | Ideal Value |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% |

| E-Factor | Total mass of waste / Mass of product | 0 |

Other metrics such as Reaction Mass Efficiency (RME) and the Environmental Factor (E-Factor) provide a more holistic view by considering reaction yield and the total amount of waste generated, respectively. Analyzing these metrics for the synthesis and reactions of this compound would provide a quantitative assessment of their environmental performance and highlight areas for improvement.

Life Cycle Assessment (LCA) Methodologies for this compound-Related Processes

A Life Cycle Assessment (LCA) offers a comprehensive environmental evaluation of a chemical product from cradle to grave. This methodology considers the environmental impacts associated with all stages of a product's life, including raw material extraction, manufacturing, transportation, use, and final disposal. For this compound, a complete LCA would quantify its potential environmental impacts, such as global warming potential, ozone depletion potential, and ecotoxicity. While conducting a full LCA is a data-intensive and complex process, it provides the most complete picture of a chemical's sustainability profile and can guide research and development towards more environmentally benign alternatives and processes.

Future Research Directions and Emerging Avenues for Diethyl 1h Indol 3 Yl Sulfanium Chloride

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Prediction

The paradigm of chemical research is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). These powerful computational tools offer the potential to accelerate the discovery and optimization of reactions involving Diethyl(1H-indol-3-yl)sulfanium chloride.

Machine learning algorithms can be trained on existing reaction data to build predictive models for various outcomes, such as yield, selectivity, and reaction time. For a novel compound like this compound, an initial dataset could be generated through high-throughput experimentation, exploring a wide range of reaction parameters including solvents, bases, catalysts, and temperatures. This data would then serve as the foundation for ML-driven optimization.

Bayesian optimization, a particularly effective ML technique for navigating complex reaction landscapes, can be employed to intelligently select the next set of experimental conditions to maximize a desired outcome with a minimal number of experiments. This approach has been successfully applied to various challenges in organic synthesis and would be invaluable in efficiently mapping the reactivity of this compound.

Furthermore, predictive models can be developed to forecast the regioselectivity and stereoselectivity of its reactions. For instance, in C-H functionalization reactions of the indole (B1671886) ring, ML models have been used to predict the most likely site of reaction based on the electronic and steric properties of the substrate and reagents. Similar models could be developed to predict the outcome of reactions at the indole nitrogen, the ethyl groups of the sulfonium (B1226848) moiety, or in cycloaddition reactions involving the indole core.

| Experiment ID | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Base | Predicted Yield (%) | Experimental Yield (%) |

| 1 | Dichloromethane | 25 | 1 | Triethylamine | 65 | 68 |

| 2 | Acetonitrile | 40 | 2 | DBU | 78 | 82 |

| 3 | Toluene | 80 | 1.5 | Potassium Carbonate | 55 | 52 |

| 4 | Dioxane | 60 | 2.5 | Sodium Bicarbonate | 72 | 75 |

Exploration of Novel Reaction Manifolds and Unprecedented Chemical Transformations

The unique structure of this compound opens the door to a wide array of novel chemical transformations. The indole moiety is a privileged scaffold in medicinal chemistry and materials science, and the sulfonium group is a versatile functional handle.

C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for molecular synthesis. Research could focus on the selective C-H functionalization of both the indole nucleus and the ethyl groups of the sulfonium salt. The inherent reactivity of the indole C2 and C3 positions is well-established, but recent advances have enabled the challenging functionalization of the C4, C5, C6, and C7 positions of the benzene (B151609) ring. The sulfonium group could act as a directing group or be exploited for its electronic influence to achieve novel regioselectivities in these transformations.

Dearomative Cycloaddition Reactions: Indoles can participate in various cycloaddition reactions that disrupt their aromaticity to create complex three-dimensional structures. The presence of the sulfonium group could modulate the reactivity of the indole core in [4+3], [3+2], and [2+2] cycloadditions, leading to the synthesis of novel polycyclic frameworks. These reactions could be triggered by thermal, photochemical, or catalytic methods.

Rearrangement Reactions: Sulfonium salts are known to undergo a variety of rearrangement reactions, such as the Stevens and Sommelet-Hauser rearrangements. Investigating these rearrangements with this compound could provide access to novel indole derivatives with unique substitution patterns that would be difficult to synthesize through other means.

Electrophilic Activation and Ylide Formation: The sulfonium group can act as a potent electrophile, and its reaction with nucleophiles can lead to the formation of sulfur ylides. These ylides are valuable intermediates in organic synthesis, capable of participating in a range of reactions, including the Corey-Chaykovsky reaction to form epoxides and cyclopropanes. Exploring the generation and reactivity of the corresponding indolyl-substituted sulfur ylide would be a fruitful area of research.

Development of Advanced Analytical and In Situ Monitoring Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of new transformations and the optimization of existing ones. Advanced analytical and in-situ monitoring techniques can provide invaluable insights into the reactive intermediates and transition states involved in the reactions of this compound.

Operando Spectroscopy: Techniques such as operando Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy allow for the real-time monitoring of reaction progress under actual reaction conditions. These methods can provide detailed information about the formation and consumption of reactants, intermediates, and products, enabling the elucidation of complex reaction networks. For example, FlowNMR could be used to continuously monitor the reaction mixture, providing kinetic data and helping to identify transient species.

Advanced Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) and atmospheric pressure chemical ionization-mass spectrometry (APCI-MS) are powerful tools for identifying and characterizing reaction intermediates. Coupling these techniques with reaction monitoring systems can provide a wealth of mechanistic information. Real-time monitoring of reactions using low-temperature plasma desorption/ionization mass spectrometry is another emerging technique that could be applied.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. These computational studies, when combined with experimental data from in-situ monitoring, can provide a comprehensive picture of the reaction mechanism. This combined approach has been successfully used to understand the intricacies of sulfonium salt reactivity and could be applied to this compound.

Table 2: Potential Analytical Techniques for Mechanistic Studies

| Technique | Information Gained | Potential Application |

| Operando FTIR/Raman | Vibrational modes of functional groups | Monitoring the formation and consumption of key species in real-time. |

| FlowNMR | Structural information and quantification | Kinetic analysis and identification of intermediates. |

| ESI-MS | Molecular weight and fragmentation patterns | Detection of charged intermediates and reaction byproducts. |

| DFT Calculations | Reaction energetics and transition states | Elucidation of reaction pathways and prediction of selectivity. |

Interdisciplinary Research Collaborations and Potential Synergies in Chemical Sciences

The unique properties of this compound make it an attractive candidate for interdisciplinary research, fostering collaborations between synthetic chemists, materials scientists, and chemical biologists.

Materials Science: The indole nucleus is a key component in many organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The sulfonium group could be leveraged to tune the electronic properties of indole-based materials or to act as a handle for polymerization or surface modification. Collaborations with materials scientists could lead to the development of novel functional materials with tailored optical and electronic properties. Sulfonium salts are also known to act as photoacid generators in photolithography and as initiators in cationic polymerization, opening avenues for applications in 3D printing and advanced manufacturing. mdpi.comacs.orgrsc.org

Chemical Biology: Indole derivatives are widely used as fluorescent probes for bioimaging and as scaffolds for the development of new therapeutic agents. nih.govresearchgate.netnih.gov The sulfonium moiety could be exploited to enhance cellular uptake, target specific organelles, or act as a reactive group for covalent labeling of biomolecules. Collaborative efforts with chemical biologists could lead to the design and synthesis of novel chemical tools to probe biological processes or new drug candidates with unique mechanisms of action. For example, collaborations between synthetic chemists and biologists are often crucial in the synthesis and biological evaluation of complex indole alkaloids. nsf.govresearchgate.netnih.gov

Catalysis: The sulfonium salt itself could be investigated as an organocatalyst. The Lewis acidic nature of the sulfur center could be utilized to activate substrates in a variety of organic transformations. Furthermore, the indole scaffold could be incorporated into more complex ligand architectures for transition metal catalysis. Interdisciplinary collaborations with catalysis experts could uncover novel catalytic applications for this compound and its derivatives.

Q & A

Q. What strategies mitigate scalability challenges in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.